molecular formula C19H23NO B12450357 4-ethyl-N-(naphthalen-2-yl)cyclohexanecarboxamide

4-ethyl-N-(naphthalen-2-yl)cyclohexanecarboxamide

Katalognummer: B12450357
Molekulargewicht: 281.4 g/mol
InChI-Schlüssel: ININESPFGVIXAY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-ethyl-N-(naphthalen-2-yl)cyclohexane-1-carboxamide is an organic compound that belongs to the class of carboxamides. This compound features a cyclohexane ring substituted with an ethyl group and a naphthyl group, making it a molecule of interest in various chemical and biological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-(naphthalen-2-yl)cyclohexane-1-carboxamide typically involves the reaction of 4-ethylcyclohexanecarboxylic acid with naphthalen-2-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion to the desired carboxamide.

Industrial Production Methods

In an industrial setting, the production of 4-ethyl-N-(naphthalen-2-yl)cyclohexane-1-carboxamide may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the coupling reaction under controlled temperature and pressure conditions. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Analyse Chemischer Reaktionen

Types of Reactions

4-ethyl-N-(naphthalen-2-yl)cyclohexane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic naphthyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted naphthyl derivatives.

Wissenschaftliche Forschungsanwendungen

4-ethyl-N-(naphthalen-2-yl)cyclohexane-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-ethyl-N-(naphthalen-2-yl)cyclohexane-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(naphthalen-2-yl)cyclohexane-1-carboxamide
  • 4-ethyl-N-(phenyl)cyclohexane-1-carboxamide
  • N-(naphthalen-2-yl)cyclohexane-1-carboxylic acid

Uniqueness

4-ethyl-N-(naphthalen-2-yl)cyclohexane-1-carboxamide is unique due to the presence of both an ethyl group and a naphthyl group, which can influence its chemical reactivity and biological activity

Eigenschaften

Molekularformel

C19H23NO

Molekulargewicht

281.4 g/mol

IUPAC-Name

4-ethyl-N-naphthalen-2-ylcyclohexane-1-carboxamide

InChI

InChI=1S/C19H23NO/c1-2-14-7-9-16(10-8-14)19(21)20-18-12-11-15-5-3-4-6-17(15)13-18/h3-6,11-14,16H,2,7-10H2,1H3,(H,20,21)

InChI-Schlüssel

ININESPFGVIXAY-UHFFFAOYSA-N

Kanonische SMILES

CCC1CCC(CC1)C(=O)NC2=CC3=CC=CC=C3C=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.